3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
3-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin backbone (2H-chromen-2-one) linked via an α,β-unsaturated ketone (prop-2-enoyl) to a 4-methylphenyl group. This structural motif combines the bioactive properties of coumarins (notably anticoagulant and anti-inflammatory effects) with the chalcone moiety’s versatility in medicinal chemistry, including antiparasitic and anticancer activities .
Properties
IUPAC Name |
3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-13-6-8-14(9-7-13)10-11-17(20)16-12-15-4-2-3-5-18(15)22-19(16)21/h2-12H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATSBMDVPMQDEG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the reaction of 4-methylbenzaldehyde with 2H-chromen-2-one in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl ring of the chalcone moiety or modifications to the coumarin core. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., methyl in the target compound) typically lower melting points compared to electron-withdrawing groups (e.g., sulfonyl in compound 3 from , mp 187°C) .
- Bulky substituents (e.g., naphthyl in 4d) increase melting points due to enhanced molecular packing .
- Hydroxyl or amino groups introduce hydrogen bonding, affecting solubility and biological activity .
Spectral and Crystallographic Data
- IR Spectroscopy : All compounds show strong C=O stretches (~1718 cm⁻¹) and conjugated C=C (~1550–1578 cm⁻¹). Methyl groups in the target compound result in aliphatic C-H stretches near 2922 cm⁻¹ .
- NMR : Aromatic protons in the target compound’s 4-methylphenyl group resonate at δ ~2.3 (CH3) and δ 7.1–7.4 (Ar-H), distinct from electron-deficient substituents (e.g., sulfonyl in compound 3, δ 7.5–8.1) .
- Crystallography : Related structures (e.g., ) confirm planar geometries for the coumarin-chalcone backbone, with phenyl ring dihedral angles of ~10–20° .
Biological Activity
3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the condensation of 3-acetyl-2H-chromen-2-one with 4-methylphenylprop-2-enoyl under various conditions. The reaction can be optimized using microwave irradiation or conventional heating methods to enhance yield and purity. The compound's structure is confirmed through spectral analysis, including IR and NMR spectroscopy.
Antioxidant Properties
Research indicates that coumarin derivatives possess significant antioxidant capabilities. For instance, studies have demonstrated that this compound exhibits substantial free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for Alzheimer's disease treatment. The compound showed competitive inhibition with an IC50 value indicating effective enzyme interaction.
- Monoamine Oxidase (MAO) : It also demonstrated selective inhibition against MAO-B, which is relevant for managing mood disorders and neurodegenerative diseases.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines:
- MCF-7 (breast cancer) : The compound exhibited cytotoxic effects, leading to reduced cell viability.
- A549 (lung cancer) : Similar results were observed, suggesting potential as a chemotherapeutic agent.
Case Studies
-
Study on Antioxidant Activity : A comparative analysis revealed that this compound outperformed several known antioxidants in scavenging DPPH radicals.
Compound DPPH Scavenging Activity (%) Test Compound 85% Ascorbic Acid 75% Quercetin 70% -
Enzyme Inhibition Study : The compound's inhibition of AChE was confirmed through kinetic studies, showing a competitive inhibition pattern with a Ki value indicating strong binding affinity.
Enzyme IC50 (µM) Ki (µM) AChE 5.0 1.5 MAO-B 0.51 0.15
Molecular Docking Studies
Molecular docking simulations have elucidated the binding interactions between the compound and target enzymes. The results suggest that the hydrophobic interactions and hydrogen bonds play a critical role in the stability of the enzyme-ligand complex.
Q & A
Q. Basic
- NMR : Assign δ values for aromatic protons (6.8–8.2 ppm) and carbonyl groups (~170 ppm for ¹³C).
- FT-IR : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹) and chromenone ring (C-O-C ~1250 cm⁻¹) .
Advanced : - HRMS : Validate molecular formula (e.g., m/z 322.0842 for C₁₉H₁₄O₃).
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV) and dipole moments to correlate with reactivity .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Q. Advanced
- Dose-Response Assays : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Docking Studies : Use AutoDock Vina to compare binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false positives in vitro .
What strategies are recommended for analyzing structure-activity relationships (SAR) in chromenone derivatives?
Q. Advanced
- Substituent Variation : Compare analogues with halogen (Cl, F) or methoxy groups at the 4-methylphenyl position to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Identify critical motifs (e.g., chromenone carbonyl, α,β-unsaturated ketone) using MOE or Schrödinger .
How should researchers address challenges in crystallizing this compound?
Q. Advanced
- Polymorphism Screening : Test solvents like acetonitrile, DMSO, or ethanol for crystal habit modification.
- High-Throughput Crystallization : Use microbatch under oil or vapor diffusion in 96-well plates .
- Twinned Data Refinement : Apply the TWINABS tool in SHELXL to deconvolute overlapping reflections .
What advanced analytical techniques are used to study degradation products or impurities?
Q. Advanced
- LC-HRMS : Track oxidation products (e.g., epoxides or hydroxylated derivatives) under accelerated stability conditions .
- Solid-State NMR : Characterize amorphous vs. crystalline impurities in bulk samples .
How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
